molecular formula C20H18O3 B140092 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene CAS No. 139627-44-4

1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene

Cat. No. B140092
M. Wt: 306.4 g/mol
InChI Key: WJNMOHJPMIXLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a naturally occurring alkaloid that has been extensively studied for its potential therapeutic properties. It was first isolated from the plant Ochrosia elliptica in 1959 and has since been found in several other plant species. Ellipticine has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.

Mechanism Of Action

The mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to involve several pathways. Ellipticine has been shown to intercalate into DNA, disrupting the normal structure and function of the molecule. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Ellipticine has also been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

Ellipticine has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Ellipticine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to possess anti-inflammatory effects, reducing inflammation in various disease models.

Advantages And Limitations For Lab Experiments

Ellipticine possesses several advantages and limitations for lab experiments. Its potent anticancer properties make it a valuable tool for cancer research, but its low solubility and toxicity limit its use in certain experiments. Additionally, the high cost of synthesis and isolation may make it less accessible for some researchers.

Future Directions

There are several future directions for research on 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One area of interest is the development of more efficient and cost-effective methods of synthesis and isolation. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene and its potential for the treatment of various diseases. Finally, the development of novel derivatives and analogs of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may lead to the discovery of more potent and selective compounds for therapeutic use.

Synthesis Methods

Ellipticine can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and biotransformation. Chemical synthesis involves the use of various reagents and solvents to create the compound, while biotransformation uses microorganisms or enzymes to convert precursor molecules into 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. The most common method of synthesis is through isolation from natural sources, as it provides a more environmentally friendly and cost-effective approach.

Scientific Research Applications

Ellipticine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Ellipticine has also been found to possess antiviral and antibacterial effects, making it a potential candidate for the treatment of viral and bacterial infections.

properties

CAS RN

139627-44-4

Product Name

1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

16,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C20H18O3/c1-9-4-3-5-11-12-6-7-13-16(15(12)10(2)8-14(9)11)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3

InChI Key

WJNMOHJPMIXLHU-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C

Canonical SMILES

CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C

Other CAS RN

139627-44-4

synonyms

1,2-dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
5,7-diMeC-1,2-dihydroxy-3,4-epoxide
5,7-diMeCDE

Origin of Product

United States

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